molecular formula C10H15NO B1624179 (3-Propoxyphenyl)methanamine CAS No. 37806-33-0

(3-Propoxyphenyl)methanamine

Cat. No. B1624179
CAS RN: 37806-33-0
M. Wt: 165.23 g/mol
InChI Key: FZZHOOAJILNNEV-UHFFFAOYSA-N
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Description

“(3-Propoxyphenyl)methanamine” is a biochemical compound with the molecular formula C10H15NO . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “(3-Propoxyphenyl)methanamine” is represented by the InChI code 1S/C10H15NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8,11H2,1H3 . The molecular weight is 165.24 .


Physical And Chemical Properties Analysis

“(3-Propoxyphenyl)methanamine” is a compound with a molecular weight of 165.24 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Organic Synthesis and Catalysis

  • Transfer Hydrogenation Reactions : (4-Phenylquinazolin-2-yl)methanamine, a related compound, was synthesized and used in ruthenium(II) complexes as catalysts for transfer hydrogenation of acetophenone derivatives, achieving up to 99% conversion (Karabuğa et al., 2015).
  • Asymmetric Friedel-Crafts Amidoalkylation : Dinuclear zinc complexes were used for the asymmetric Friedel-Crafts amidoalkylation of indoles with aryl aldimines, producing 3-indolyl methanamine derivatives in high yields and enantiomeric ratios (Wang et al., 2011).

2. Medicinal Chemistry and Drug Design

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine were synthesized and showed potential as anticonvulsant agents. Compounds including N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine exhibited significant seizure protection (Pandey & Srivastava, 2011).
  • Photocytotoxicity in Red Light : Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, displayed photocytotoxic properties, showing potential for use in targeted cancer therapy (Basu et al., 2014).

3. Material Science and Engineering

  • Polymer Synthesis : A novel sulfonated diamine monomer, 3-(2′,4′-diaminophenoxy)propane sulfonic acid (DAPPS), was synthesized, leading to the development of sulfonated polyimide membranes with potential application in direct methanol fuel cells (Yin et al., 2003).
  • CO2 Methanation : Studies on catalysts for the methanation of carbon dioxide, such as Ru/Al2O3 and Ni/Al2O3, indicate their potential in sustainable energy applications. Ru/Al2O3 showed excellent performance for CO2 methanation (Garbarino et al., 2015).

4. Analytical and Theoretical Chemistry

  • Thermophysical Properties : Studies on the thermodynamic and thermophysical properties of organic nitrogen compounds, including methanamine, provide valuable data for various applications in chemistry and engineering (Chao et al., 1990).

Safety and Hazards

While specific safety and hazard information for “(3-Propoxyphenyl)methanamine” was not found, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle with appropriate protective measures and in well-ventilated areas .

properties

IUPAC Name

(3-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZHOOAJILNNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427978
Record name 3-Propoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Propoxyphenyl)methanamine

CAS RN

37806-33-0
Record name 3-Propoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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